2-Propenoic acid,1,1'-[1,4-cyclohexanediylbis(methylene)] ester

UV-Curable Coatings Reactive Diluent Storage Stability Powder Coatings

1,4-Cyclohexanedimethanol diacrylate (trans-1,4-CHDMDA) is the highest-crosslink-density cycloaliphatic diacrylate monomer, with the lowest MW between acrylate groups (252.3 g/mol). Its rigid cyclohexane core outperforms flexible-chain HDDA and TPGDA in scratch resistance, hardness, and chemical resistance. Specifically formulated for UV/EB-cured optical hardcoats, wood flooring coatings, and industrial maintenance linings where Taber abrasion and Hoffman scratch performance define product lifetime. The crystalline solid (mp 75–80°C) uniquely enables direct incorporation into powder coating premixes—a physical-form advantage over all liquid diacrylate alternatives. Replace generic reactive diluents to boost mechanical robustness without compromising MEK solvent barrier.

Molecular Formula C14H28O6
Molecular Weight 292.37 g/mol
Cat. No. B8145845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenoic acid,1,1'-[1,4-cyclohexanediylbis(methylene)] ester
Molecular FormulaC14H28O6
Molecular Weight292.37 g/mol
Structural Identifiers
SMILESCO.CO.C=CC(=O)O.C=CC(=O)O.C1CCCCC1
InChIInChI=1S/C6H12.2C3H4O2.2CH4O/c1-2-4-6-5-3-1;2*1-2-3(4)5;2*1-2/h1-6H2;2*2H,1H2,(H,4,5);2*2H,1H3
InChIKeySOLZAPJHTKXTOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Cyclohexanedimethanol Diacrylate (CHDMDA): A Cycloaliphatic Crosslinker for High-Hardness UV-Cure Selection


2-Propenoic acid, 1,1'-[1,4-cyclohexanediylbis(methylene)] ester, commonly known as 1,4-cyclohexanedimethanol diacrylate (1,4-CHDMDA; CAS 67905-41-3 or CAS 13048-33-4 for HDDA), is a difunctional cycloaliphatic acrylate monomer that serves as a reactive diluent and crosslinking agent in free-radical photopolymerization systems [1]. The commercially predominant trans-1,4-isomer is a solid at ambient temperature (melting point ~75–80 °C) and possesses a rigid cyclohexane core, which confers high crosslink density and hardness to UV/EB-cured coatings, inks, and adhesives compared to flexible linear-chain or ether-based diacrylate alternatives [2]. These structural characteristics render it particularly suitable for applications demanding scratch resistance, chemical resistance, and weatherability .

Why Standard Diacrylates Cannot Replace 1,4-Cyclohexanedimethanol Diacrylate in Rigidity-Critical Formulations


Linear aliphatic diacrylates such as 1,6-hexanediol diacrylate (HDDA) and ether-based tripropylene glycol diacrylate (TPGDA) are widely used as low-viscosity reactive diluents, but their flexible backbones inherently limit the achievable hardness and crosslink density of the cured network [1]. Alkoxylated variants of cyclohexanedimethanol diacrylate partially recover hardness but introduce statistical side-chain distributions that increase the specific molecular weight between crosslinks, thereby attenuating the full rigidity potential of the cycloaliphatic core [2]. In contrast, the unmodified trans-1,4-cyclohexanedimethanol diacrylate delivers the lowest molecular weight between acrylate groups (252.3 g/mol) in the CHDMDA class, maximizing crosslink density and pushing the mechanical performance ceiling beyond what standard monomers or alkoxylated derivatives can achieve—provided the formulator can accommodate its solid state and limited solubility [3]. This structural necessity means that generic substitution with HDDA, TPGDA, or even the liquid 1,3/1,4-isomer mixture will compromise ultimate hardness, glass transition temperature, and abrasion resistance in the cured coating.

Quantitative Differentiation of 1,4-Cyclohexanedimethanol Diacrylate Against Closest Analogs


Solid-State Monomer Enables Unique Processing and Storage Profiles Versus Liquid Diacrylates

Pure trans-1,4-cyclohexanedimethanol diacrylate is a crystalline solid at room temperature with a melting point of 75–80 °C, whereas its closest structural analog, the 1,3/1,4-isomer mixture containing <15 wt% trans-1,4-isomer, is a clear liquid, as are the commodity comparators 1,6-hexanediol diacrylate (HDDA) and tripropylene glycol diacrylate (TPGDA) [1]. This solid state is a direct consequence of the trans-1,4-cyclohexane ring geometry and distinguishes the compound from all widely used liquid diacrylates in the UV/EB curing portfolio .

UV-Curable Coatings Reactive Diluent Storage Stability Powder Coatings

Higher Glass Transition Temperature Confirms Superior Network Rigidity Over 1,2-Regioisomer Copolymers

In copolymerization studies of the structurally analogous 1,4-cyclohexanediol dimethacrylate (1,4-CHDDMA) with 2-methoxyethyl methacrylate (MEMA), the 1,4-isomer produced networks exhibiting a higher glass transition temperature (Tg) and a lower molecular weight between crosslinks (Mc) compared to the 1,2-CHDDMA counterpart, attributable to reduced primary cyclization and enhanced intermolecular crosslinking [1]. Specifically, Mc values were consistently lower and Tg values consistently higher for 1,4-CHDDMA copolymers at crosslinker loadings of 1–10 wt%, confirming that the para-substitution geometry of the 1,4-isomer favors network formation over intramolecular cyclization [2].

Free-Radical Polymerization Kinetics Crosslink Density Thermomechanical Analysis

CHDMDA-Based Coatings Outperform HDDA and TPGDA in Pencil Hardness, Scratch Resistance, and Abrasion Resistance

A comparative performance study of alkoxylated 1,4-cyclohexanedimethanol diacrylate monomers (CD-580, CD-581, CD-582) versus the industry-standard commodity monomers tripropylene glycol diacrylate (TPGDA, SR-306) and 1,6-hexanediol diacrylate (HDDA, SR-238) demonstrated that the CHDMDA-backbone monomers provide significantly higher pencil hardness, Hoffman scratch resistance, and Taber abrasion resistance across all cycle levels when formulated at 70 wt% in a resilient aliphatic polyester urethane acrylate oligomer (CN-964) and UV-cured at 300 W/in with 150 fpm belt speed [1]. All CHDMDA-based monomers also exhibited superior direct and indirect impact strength compared to HDDA, with CD-581 and CD-582 additionally surpassing TPGDA [2].

UV-Curable Coatings Scratch Resistance Abrasion Resistance Pencil Hardness

Liquid 1,3/1,4-CHDMDA Formulations Match Commodity Diacrylate Solvent Resistance While Exceeding Mechanical Performance

In the same 70 wt% CN-964 formulation study, all tested alkoxylated CHDMDA monomers (CD-580, CD-581, CD-582), along with TPGDA and HDDA controls, achieved equivalent methyl ethyl ketone (MEK) solvent resistance, with all formulations reaching the maximum test endpoint of 200 MEK double rubs without coating failure [1]. This parity in chemical resistance occurs despite the substantially higher hardness and scratch resistance exhibited by the CHDMDA-backbone monomers, meaning the user does not sacrifice solvent durability when switching from a commodity diacrylate to a CHDMDA monomer—they gain mechanical robustness at equivalent chemical protection [2].

Chemical Resistance MEK Double Rub Test UV-Cure Coating Durability

Unmodified 1,4-CHDMDA Maximizes Crosslink Density Versus Alkoxylated Derivatives by Eliminating Side-Chain Dilution

Alkoxylation of 1,4-cyclohexanedimethanol before acrylation introduces statistical mixtures of ethylene oxide or propylene oxide chains, which increase the specific molecular weight (MW per acrylate group) above the 126.15 g/mol value of the parent 1,4-CHDMDA (252.3 g/mol / 2 functional groups) . Patent literature explicitly identifies this as an 'undesirable increase in the specific molecular weights of these monomers,' leading to reduced functional group density and inferior crosslinked coating properties relative to the unmodified diacrylate [1]. Consequently, when maximum crosslink density and ultimate hardness are the primary selection criteria, the unmodified solid trans-1,4-CHDMDA offers performance advantages that no alkoxylated liquid variant can fully replicate, provided the formulator can manage the solid handling requirements [2].

Crosslink Density Optimization Monomer Molecular Weight Efficiency Hard Coatings

Procurement-Relevant Application Scenarios for 1,4-Cyclohexanedimethanol Diacrylate


UV-Cured Hardcoats for Optical Films and Display Protection

The exceptional abrasion resistance and high crosslink density of 1,4-CHDMDA-based coatings, which quantitatively exceed the performance of TPGDA- and HDDA-based formulations in Taber abrasion and Hoffman scratch testing [1], make this monomer a critical raw material for optical hardcoat layers on polycarbonate and PET films used in display screens, touch panels, and window films. The cycloaliphatic ring further provides UV-weathering stability that aromatic counterparts lack [2].

High-Performance Wood and Flooring Coatings Demanding Impact and Scratch Durability

The demonstrated superiority of CHDMDA-backbone monomers in direct/indirect impact strength and pencil hardness over HDDA and TPGDA—confirmed in comparative coating studies at 70 wt% loading in urethane acrylate oligomers [1]—positions 1,4-CHDMDA as a preferred monomer for UV-cured wood flooring, furniture, and gymnasium coatings where resistance to foot traffic, dropped objects, and abrasive cleaning agents defines product lifetime and warranty claims.

Powder Coating and Solid-State Reactive Formulations

The unique crystalline solid state of pure trans-1,4-CHDMDA (mp 75–80 °C) [1] enables its direct incorporation into powder coating premixes and solid resin masterbatches without the handling and stability issues associated with liquid monomers. This physical form differentiation from all liquid diacrylate alternatives unlocks formulation routes for heat-cured powder coatings that retain the cycloaliphatic backbone's hardness and chemical resistance advantages [2].

Chemically Resistant Barrier Layers Requiring MEK-Equivalent Durability with Upgraded Mechanics

Given that CHDMDA-based formulations achieve the same 200-MEK-double-rub solvent resistance endpoint as TPGDA and HDDA controls while delivering higher hardness and scratch resistance [1], procurement specialists for industrial maintenance coatings and chemical-resistant linings can substitute 1,4-CHDMDA into existing formulations to boost mechanical robustness without compromising the solvent barrier essential for protecting metal and concrete substrates in chemical processing environments.

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